Quinoline-3,7-dicarboxylic acid
Description
Quinoline-3,7-dicarboxylic acid is a heterocyclic aromatic compound featuring a quinoline backbone substituted with carboxylic acid groups at the 3rd and 7th positions. The dicarboxylic acid groups enable chelation with metal ions, making it a candidate for luminescent materials, adsorbents, and bioactive molecules .
Properties
CAS No. |
149734-20-3 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-3,7-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-2-1-6-3-8(11(15)16)5-12-9(6)4-7/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
OOKPOQDUQHQVNX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(=O)O |
Synonyms |
3,7-Quinolinedicarboxylicacid(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares quinoline-3,7-dicarboxylic acid with structurally related aromatic and heterocyclic dicarboxylic acids, emphasizing substituent effects, molecular properties, and applications.
Quinoline-Based Dicarboxylic Acids
Structural Insights :
- Positional isomerism: Carboxylic acid groups at 3,7 vs. 2,7 or 3,8 influence metal-binding geometry. For example, quinoline-2,7-dicarboxylic acid exhibits strong binding to PDZ domains, while 7-chloro derivatives may act as metabolites .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) reduce solubility but enhance stability, whereas hydroxyl groups (e.g., 4-OH) improve coordination versatility .
Pyridine and Heterocyclic Dicarboxylic Acids
Functional Contrasts :
- Heterocyclic cores: Thiazolo-pyridine derivatives (TPDCA) exhibit strong fluorescence due to extended π-conjugation, unlike quinoline analogs .
- Bioactivity: Quinolinic acid (pyridine-based) is a neuroactive compound, whereas quinoline derivatives target protein-protein interactions .
Polycyclic Aromatic Dicarboxylic Acids
Emission Properties of Fluorene Derivatives
highlights the impact of substituent arrangement on photoluminescence:
- 9,9′-Dimethylfluorene-2,7-dicarboxylic acid : Emission at 410 nm (solid state).
- Bi-fluorene derivatives : Bathochromic shift to 433–491 nm due to π-π stacking .
- Comparison with quinoline analogs: Quinoline derivatives typically emit at lower wavelengths (e.g., 436 nm in DMSO), suggesting narrower bandgaps in fluorene systems .
Preparation Methods
Historical Context and Synthetic Challenges
The synthesis of quinoline-3,7-dicarboxylic acid remains less documented compared to its 2,3- and 4,8-isomers. Early approaches relied on Friedländer annulation or Skraup-Doebner-Von Miller reactions, but these methods often yielded regioisomeric mixtures, complicating isolation . The primary challenge lies in selectively introducing carboxyl groups at the 3- and 7-positions of the quinoline nucleus while avoiding undesired cyclization pathways. Modifications to classical quinoline syntheses, such as the use of directed metallation or protective group strategies, have been explored to improve regioselectivity .
Directed Cyclization via Anilinosuccinimide Intermediates
A patent by Coleman et al. (EP0257433B1) describes a route leveraging N-substituted-3-anilinosuccinimides as key intermediates . The process involves:
-
Oxidation of N-substituted-3-anilinosuccinimide : Treatment with MnO₂ or chloranil in toluene at reflux yields 3-anilino-N-substituted maleimides.
-
Reaction with Dimethylformamide Dimethylacetal (DMF-DMA) : A minimum of 2 molar equivalents of DMF-DMA in chlorinated solvents (e.g., dichloromethane) facilitates the formation of 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide.
-
Cyclization with Polyphosphoric Acid (PPA) : Heating the intermediate at 130–145°C induces cyclization to N-substituted acridinimides.
-
Hydrolysis : Basic hydrolysis (5–50% NaOH/KOH) followed by acidification isolates quinoline-2,3-dicarboxylic acid.
While this method is optimized for the 2,3-isomer, analogous strategies could be adapted for 3,7-substitution by modifying the starting aniline’s substitution pattern. For instance, using 3-nitroaniline derivatives might direct carboxyl groups to the 7-position post-reduction .
Vilsmeier-Haack Reaction for Carboxyl Group Introduction
The Vilsmeier-Haack reaction, widely used for formylating aromatic systems, has been repurposed for carboxyl group installation. A method from US4766218A employs diethyl anilinofumarate and Vilsmeier reagent (dimethylformamide and POCl₃) in toluene . Key steps include:
-
Vilsmeier Reagent Preparation : POCl₃ is added to dimethylformamide in toluene at 20–30°C.
-
Reaction with Anilinofumarate : The reagent reacts with diethyl anilinofumarate, forming a quinoline dicarboxylate intermediate.
-
Hydrolysis : Basic hydrolysis (15% NaOH) followed by acidification yields the dicarboxylic acid.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Vilsmeier Reaction | Toluene, 40–110°C, 2–6 hours | 55–65 |
| Hydrolysis | 15% NaOH, reflux, 8 hours | 85–90 |
This method’s regiochemical outcome depends on the anilinofumarate’s substitution. For 3,7-dicarboxylates, meta-substituted anilines (e.g., 3-aminobenzoic acid) could direct carboxyl groups to the desired positions .
Hydrolytic Ring-Opening of Acridinimides
EP0257433B1 details a novel acridinimide pathway :
-
Synthesis of Acridinimide : Cyclization of 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide with PPA.
-
Base-Catalyzed Hydrolysis : Refluxing acridinimide in aqueous NaOH/KOH cleaves the imide ring, yielding quinoline-2,3-dicarboxylic acid.
Adapting this for 3,7-dicarboxylates would require precursors with pre-installed carboxyl groups at the 7-position. For example, using 7-bromoacridinimide followed by carboxylation via CO insertion could achieve this .
Industrial-Scale Considerations
Scalability challenges include:
-
Regioselectivity Control : Chromatographic separation of isomers is impractical on large scales. Directed ortho-metalation (DoM) using lithium amides could enhance selectivity.
-
Solvent Efficiency : Chlorinated solvents (e.g., dichloromethane) used in Vilsmeier reactions pose environmental and safety concerns. Substitution with green solvents (e.g., cyclopentyl methyl ether) is under investigation .
-
Catalyst Recovery : Homogeneous catalysts (e.g., PPA) in cyclization steps are difficult to recover. Heterogeneous alternatives, such as sulfonated silica, could improve sustainability .
Q & A
Basic: What are the optimal synthetic routes for Quinoline-3,7-dicarboxylic acid, and how can purity be ensured?
Methodological Answer:
this compound derivatives are typically synthesized via oxidation or functionalization of precursor quinoline compounds. For example, analogous structures like 9-Oxo-9H-fluorene-2,7-dicarboxylic acid are synthesized by oxidizing dihydrofluorene derivatives using oxidizing agents like KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . Key steps include:
- Reflux conditions : Maintain reaction temperatures between 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
- Characterization : Use NMR (¹H/¹³C) to confirm carboxyl group positions and IR spectroscopy to verify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Basic: How can spectroscopic techniques distinguish this compound from structurally similar isomers?
Methodological Answer:
- ¹H NMR : The deshielded protons adjacent to the electron-withdrawing carboxylic groups (at positions 3 and 7) exhibit distinct splitting patterns. For example, in 7-(Trifluoromethyl)quinoline-3-carboxylic acid, the H-2 proton resonates at δ 8.9–9.2 ppm due to anisotropic effects .
- ¹³C NMR : Carboxylic carbons appear at δ 165–175 ppm. Substituent effects (e.g., electron-withdrawing groups like -CF₃) shift adjacent carbons upfield by 2–5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated m/z for C₁₁H₇NO₄: 241.037) and fragmentation patterns unique to dicarboxylated quinolines .
Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption studies?
Methodological Answer:
Quinoline-based dicarboxylates are promising ligands for MOFs due to their rigid geometry and dual coordination sites. Example workflow:
- Ligand Design : Optimize steric and electronic effects by substituting quinoline with electron-donating/withdrawing groups (e.g., -CF₃ enhances thermal stability) .
- MOF Synthesis : React this compound with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF/EtOH, 120°C, 48 hours). Monitor crystallinity via PXRD .
- Gas Adsorption Testing : Use volumetric analyzers (e.g., Micromeritics) to measure CO₂/N₂ selectivity. For instance, naphthalene-dicarboxylate MOFs achieve CO₂ uptake of 4.2 mmol/g at 1 bar .
Advanced: What strategies resolve contradictions in reported fluorescence properties of quinoline-dicarboxylate derivatives?
Methodological Answer:
Discrepancies in fluorescence data (e.g., λemission varying by solvent polarity) arise from aggregation-induced emission (AIE) or excimer formation. To address this:
- Solvent Screening : Test emission in aprotic (toluene) vs. protic (ethanol) solvents. For example, dibenzothiophene-dicarboxylic acid derivatives show a 130 nm red shift in ethanol due to solvatochromism .
- Concentration Studies : Dilute solutions (10⁻⁶–10⁻³ M) minimize self-quenching.
- Theoretical Modeling : Use TD-DFT calculations to predict excited-state behavior and compare with experimental λemission .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase for antimicrobial activity). Fluorinated derivatives (e.g., 7-CF₃) show enhanced binding affinity due to hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with MIC values. For example, electron-withdrawing groups improve activity against E. coli (R² > 0.85) .
- ADMET Prediction : SwissADME evaluates bioavailability; carboxyl groups may reduce blood-brain barrier penetration but improve renal excretion .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For inhalation risks, use fume hoods .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then absorb with vermiculite .
- Waste Disposal : Segregate as hazardous organic waste and incinerate at > 1000°C to prevent environmental release .
Advanced: What role do quinoline-dicarboxylates play in photodynamic therapy (PDT) research?
Methodological Answer:
- Photosensitizer Design : Modify this compound with heavy atoms (e.g., Br) to enhance intersystem crossing for singlet oxygen (¹O₂) generation .
- In Vitro Testing : Irradiate cancer cells (e.g., HeLa) with 650 nm light and measure ROS production via DCFH-DA assay. Derivatives with extended conjugation show 2–3× higher ¹O₂ quantum yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
